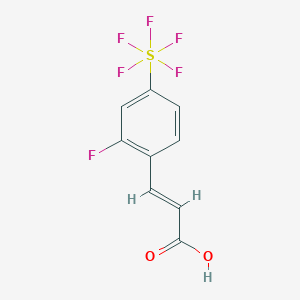

2-Fluoro-4-(pentafluorosulfur)cinnamic acid

Descripción

Propiedades

IUPAC Name |

(E)-3-[2-fluoro-4-(pentafluoro-λ6-sulfanyl)phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F6O2S/c10-8-5-7(18(11,12,13,14)15)3-1-6(8)2-4-9(16)17/h1-5H,(H,16,17)/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICENTUPDUJFMBS-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(F)(F)(F)(F)F)F)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1S(F)(F)(F)(F)F)F)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Procedure:

- Dissolve cinnamic acid or a protected precursor in an inert solvent such as acetonitrile or dichloromethane.

- Add a fluorinating reagent, such as diethylaminosulfur trifluoride (DAST) or similar electrophilic fluorinating agents.

- Maintain the reaction temperature at low levels (often below 0°C) to control the reactivity and prevent over-fluorination.

- Stir the mixture under an inert atmosphere (nitrogen or argon) for several hours.

- Purify the product via chromatography (e.g., silica gel column chromatography).

Notes:

- The choice of fluorinating reagent influences the regioselectivity and yield.

- The process requires careful temperature control to avoid side reactions.

Pentafluorosulfur Group Introduction via Sulfur Fluorination

The incorporation of the pentafluorosulfur group (–SF5) is more complex due to its stability and reactivity. The typical method involves sulfur fluorides reacting with aromatic precursors.

Procedure:

- React a suitable aromatic precursor, such as a cinnamic acid derivative with a hydroxyl or amino group, with pentafluorosulfur chloride (SF5Cl).

- Conduct the reaction under anhydrous conditions in a polar aprotic solvent like acetonitrile or dimethylformamide.

- Use a base such as potassium carbonate or triethylamine to facilitate nucleophilic substitution.

- Control the temperature, usually around 0°C to room temperature, to prevent decomposition.

- Isolate the product through extraction and purification by chromatography.

Research Findings:

- This method is supported by patent literature indicating the reaction of SF5Cl with aromatic compounds to yield SF5-substituted derivatives.

Coupling Strategies for Aromatic Functionalization

An alternative approach involves multi-step coupling reactions:

- Synthesize a cinnamic acid derivative with a suitable leaving group (e.g., halogen or triflate).

- React with pentafluorosulfur reagents or nucleophiles under palladium-catalyzed cross-coupling conditions.

- This method enhances regioselectivity and yields complex derivatives.

Example:

- Use of Suzuki or Sonogashira coupling reactions to attach fluorinated groups to the aromatic ring, followed by fluorination steps.

Use of Fluorinated Precursors and Functional Group Transformations

Another promising route involves:

- Starting with fluorinated cinnamic acid precursors.

- Employing fluorination reagents to substitute hydrogen atoms with fluorine.

- Functional group transformations such as oxidation or reduction to achieve the desired substitution pattern.

Data Table: Summary of Preparation Methods

| Method | Reagents | Solvent | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct fluorination | DAST, Selectfluor | Acetonitrile, Dichloromethane | -20°C to 0°C | High regioselectivity | Over-fluorination risk |

| Sulfur fluorination | SF5Cl | Acetonitrile, DMF | 0°C to room temp | Efficient SF5 group incorporation | Handling hazardous reagents |

| Cross-coupling | Pd catalysts, SF5 derivatives | Toluene, DMF | Reflux | High regioselectivity | Multi-step process |

| Precursor modification | Fluorinated precursors | Various | Mild to moderate | Controlled substitution | Requires precursor synthesis |

Notes and Research Findings

- The synthesis of 2-Fluoro-4-(pentafluorosulfur)cinnamic acid has been documented in patent literature, emphasizing sulfur fluorides' role in functionalizing aromatic compounds with the SF5 group.

- Fluorination reactions are sensitive to reaction conditions, necessitating precise control over temperature and atmosphere.

- The use of advanced coupling reactions allows for regioselective modifications, especially when direct fluorination yields multiple products.

Análisis De Reacciones Químicas

Types of Reactions

2-Fluoro-4-(pentafluorosulfur)cinnamic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the double bond in the cinnamic acid moiety to a single bond, forming saturated derivatives.

Substitution: The fluorine and pentafluorosulfur groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic reagents such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of saturated derivatives.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Catalytic Applications

One of the primary applications of 2-Fluoro-4-(pentafluorosulfur)cinnamic acid is as a Lewis acid catalyst in organic reactions. Its high reactivity allows it to facilitate processes such as:

- Esterification : The formation of esters from acids and alcohols.

- Transesterification : The exchange of alkoxy groups between esters.

- Polymerization : The process of combining small molecules into larger polymeric structures.

The unique electronic properties imparted by the fluorine and sulfur substituents enhance the efficiency and selectivity of these reactions, making it valuable in chemical synthesis and industrial applications .

Research has indicated that cinnamic acid derivatives, including this compound, exhibit various biological activities:

- Antimicrobial Properties : Cinnamic acid derivatives have shown effectiveness against various bacterial strains, including drug-resistant pathogens. The presence of electron-withdrawing groups, such as fluorine, has been linked to enhanced antibacterial activity .

- Anticancer Activity : Some studies suggest that compounds related to cinnamic acid can inhibit cancer cell proliferation. For instance, derivatives have demonstrated cytotoxic effects against different cancer cell lines, indicating potential use in cancer therapeutics .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various cinnamic acid derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that compounds with fluorine substitutions exhibited significantly higher inhibitory effects compared to their non-fluorinated counterparts. Specifically, the IC values for selected compounds were markedly lower, showcasing the importance of fluorine in enhancing antimicrobial properties .

Case Study 2: Anticancer Properties

In another investigation focusing on anticancer properties, researchers tested several cinnamic acid derivatives on human cancer cell lines. The study found that this compound showed promising results in inhibiting cell migration and invasion in metastatic cancer models. These findings suggest its potential role as an anticancer agent .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of 2-Fluoro-4-(pentafluorosulfur)cinnamic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine and pentafluorosulfur groups can enhance the compound’s ability to interact with enzymes and receptors, potentially leading to inhibition or modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of 2-fluoro-4-(pentafluorosulfur)cinnamic acid with its analogs:

| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | Key Characteristics |

|---|---|---|---|---|

| This compound | 2-F, 4-SF₅ | C₁₀H₅F₆O₂S | Not explicitly reported | High electronegativity, steric bulk; potential for enhanced metabolic stability |

| 2-Fluoro-4-(trifluoromethoxy)cinnamic acid | 2-F, 4-OCF₃ | C₁₀H₆F₄O₃ | 250.149 | Moderately polar; used in research for its solubility and reactivity |

| 2-Fluoro-4-(trifluoromethyl)cinnamic acid | 2-F, 4-CF₃ | C₁₀H₆F₄O₂ | 234.03 | Strong electron-withdrawing effect; antioxidant and pharmaceutical applications |

| 2-Bromo-4-fluorocinnamic acid | 2-Br, 4-F | C₉H₆BrFO₂ | Not explicitly reported | High molecular weight; used in CaSR antagonist synthesis |

| 2-Fluoro-4-methoxycinnamic acid | 2-F, 4-OCH₃ | C₁₀H₉FO₃ | 196.18 | Electron-donating methoxy group; intermediate in organic synthesis |

Notes:

- Bromine in 2-bromo-4-fluorocinnamic acid increases molecular weight, which may reduce membrane permeability but improve binding affinity in pharmaceutical contexts .

Antioxidant Activity

Cinnamic acid derivatives generally exhibit antioxidant properties due to the resonance stabilization of radicals by the CH=CHCOOH group . Fluorinated analogs, however, may show reduced antioxidant efficacy compared to hydroxyl-rich derivatives (e.g., caffeic acid) due to the electron-withdrawing nature of fluorine. For example:

- 2-Fluoro-4-methoxycinnamic acid: The -OCH₃ group donates electrons, partially counteracting fluorine’s effects, but its activity remains lower than non-fluorinated analogs .

Environmental and Metabolic Fate

Fluorinated compounds, including cinnamic acid derivatives, are often persistent in the environment due to strong C-F bonds. Key insights include:

- Degradation Pathways : Cinnamic acid and benzoic acid undergo dioxygenation and ring cleavage in aquatic environments . The -SF₅ group in this compound may hinder these pathways, leading to prolonged environmental persistence.

- Fungal Metabolism: Aspergillus niger degrades cinnamic acid via non-oxidative decarboxylation, but bulky substituents like -SF₅ or -CF₃ could inhibit this process, as seen in mutants lacking cdcA or padA genes .

Actividad Biológica

2-Fluoro-4-(pentafluorosulfur)cinnamic acid is a novel compound with significant potential in biological applications due to its unique structural features and chemical properties. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic uses, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has the molecular formula C₉H₆F₆O₂S, characterized by a fluoro substituent and a pentafluorosulfur group. These electronegative groups enhance its chemical reactivity and may influence its biological activity. The molecular weight is approximately 292.195 g/mol, placing it within the category of fluorinated aromatic compounds, which are known for their interesting interactions and stability in biological systems .

Biological Activities

Cinnamic acid derivatives, including this compound, have been studied for various biological activities:

- Anti-inflammatory : Similar compounds have demonstrated the ability to reduce inflammation through inhibition of pro-inflammatory cytokines.

- Anticancer : Research indicates that modifications in the cinnamic acid structure can enhance anticancer properties, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

- Antioxidant : The presence of fluorine atoms may enhance the antioxidant capacity of the compound, providing protection against oxidative stress .

The mechanism of action for this compound likely involves its interaction with specific enzymes and receptors. The bulky pentafluorosulfur group may facilitate binding to target proteins, influencing their activity. This could lead to modulation of metabolic pathways associated with inflammation and cancer progression .

Synthesis

Several synthetic routes have been proposed for the preparation of this compound. These methods typically involve the introduction of fluorine and sulfur-containing groups onto a cinnamic acid scaffold. For example:

- Fluorination : Introduction of the fluoro group can be achieved via electrophilic fluorination techniques.

- Sulfuration : The pentafluorosulfur moiety can be added through nucleophilic substitution reactions or other coupling methods.

These synthetic strategies not only yield the target compound but also allow for further functionalization to explore additional biological activities .

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds highlights unique aspects influencing their biological activities:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Fluoro-4-(trifluoromethyl)cinnamic acid | Contains trifluoromethyl group | Different electronic effects due to trifluoromethyl group |

| 4-Chloro-cinnamic acid | Contains chlorine instead of fluorine | Exhibits different reactivity patterns due to chlorine's properties |

| 3-Nitro-cinnamic acid | Contains nitro group | Known for strong electron-withdrawing effects affecting biological activity |

This table illustrates how variations in substituents can lead to diverse pharmacological profiles, emphasizing the importance of structural modifications in drug design .

Case Studies

Recent studies have focused on related cinnamic acid derivatives demonstrating significant biological effects:

- Study on Anticancer Activity : A derivative was tested on colon cancer cell lines (HCT116, Caco-2) showing a reduction in cell viability at low concentrations, indicating potential therapeutic efficacy.

- Inflammation Reduction : Another study highlighted how similar compounds inhibited lipoxygenase activity, showcasing anti-inflammatory properties that could be applicable to this compound.

These findings suggest that further exploration of this compound could yield promising results in both anti-inflammatory and anticancer therapies .

Q & A

Q. What statistical approaches are robust for analyzing non-linear dose-response relationships in toxicity studies?

- Methodological Answer : Apply non-parametric models (e.g., Hill equation, log-logistic) for sigmoidal data. Use Bayesian hierarchical modeling to handle heterogeneous variance. Report 95% confidence intervals and effect sizes (e.g., Cohen’s d) for significance. Open-source tools like R/Bioconductor or Python/Scikit-learn enable reproducible analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.